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Compound of Interest

Compound Name:
1-Methyl-3,4-dihydroquinoxalin-

2(1H)-one

Cat. No.: B1342543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticancer activities of novel

quinoxalinone derivatives, summarizing key quantitative data, detailing experimental protocols

for their evaluation, and illustrating the associated signaling pathways. Quinoxalinone scaffolds

have emerged as a promising class of chemotherapeutic agents with demonstrated efficacy

against a variety of tumor types.[1][2]

Quantitative Data Summary
The anticancer potency of various quinoxalinone derivatives has been evaluated against a

range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a

measure of the effectiveness of a compound in inhibiting biological or biochemical function, are

summarized below.
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Compound
ID/Series

Cancer Cell Line IC50 (µM) Reference

VIId
HCT116 (Colon

Carcinoma)
7.8 [3]

VIIIa
HCT116 (Colon

Carcinoma)

Not specified as highly

active
[4]

VIIIc
HCT116 (Colon

Carcinoma)
2.5 [3][4]

VIIIe
HCT116 (Colon

Carcinoma)
8.4 [3]

XVa
HCT116 (Colon

Carcinoma)
4.4 [3][5]

XVa
MCF-7 (Breast

Adenocarcinoma)
5.3 [3]

Compound 11
MCF-7, HepG2, HCT-

116
0.81 - 2.91 [6][7]

Compound 13
MCF-7, HepG2, HCT-

116
0.81 - 2.91 [6][7]

Compound 4a
MCF-7, HepG2, HCT-

116
3.21 - 4.54 [6]

Compound 5
MCF-7, HepG2, HCT-

116
3.21 - 4.54 [6]

Compound 3 (Triazole

derivative)
Ty-82 (Leukemia) 2.5 [5]

Compound 3 (Triazole

derivative)
THP-1 (Leukemia) 1.6 [5]

Compound 6k
PC-3, HeLa, HCT-

116, MCF-7
6.93 - 12.17 [8]
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Compound IV
PC-3 (Prostate

Cancer)
2.11 [9]

Compound III
PC-3 (Prostate

Cancer)
4.11 [9]

Compound 4m
A549 (Non-small-cell

lung cancer)
9.32 [10]

Compound 4b
A549 (Non-small-cell

lung cancer)
11.98 [10]

Compound 14 (N-

substituted)

MCF-7 (Breast

Cancer)
2.61 [5]

Key Signaling Pathways and Mechanisms of Action
Novel quinoxalinone derivatives exert their anticancer effects through various mechanisms,

primarily by targeting key signaling pathways involved in cancer cell proliferation, survival, and

angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)
Many quinoxalinone derivatives function as competitive inhibitors of ATP at the kinase domain

of RTKs such as VEGFR, EGFR, and PDGFR.[3][11] This inhibition blocks downstream

signaling cascades crucial for tumor growth and angiogenesis.
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1. Seed cancer cells in a 96-well plate

2. Incubate for 24 hours

3. Treat cells with varying concentrations
of quinoxalinone derivatives

4. Incubate for 48-72 hours

5. Add MTT reagent to each well

6. Incubate for 4 hours

7. Add DMSO to dissolve formazan crystals

8. Measure absorbance at 570 nm

9. Calculate IC50 values

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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